

physical properties of 5-Vinyl-2-norbornene monomer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Vinyl-2-norbornene

Cat. No.: B147676

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **5-Vinyl-2-norbornene**

Introduction

5-Vinyl-2-norbornene (VNB), systematically named 5-ethenylbicyclo[2.2.1]hept-2-ene, is a bicyclic olefin that serves as a critical monomer and intermediate in the chemical industry.^[1] Its unique strained ring structure and dual reactive sites—a vinyl group and a norbornene double bond—make it highly valuable, particularly in the production of specialty polymers like Ethylene Propylene Diene Monomer (EPDM) elastomers.^{[2][3]} This guide provides a comprehensive overview of the core physical properties of VNB, offering insights into its chemical structure, isomeric forms, and the analytical methods used for its characterization. This document is intended for researchers, scientists, and professionals in polymer science and drug development who require a detailed understanding of this versatile monomer.

Chemical Structure and Isomerism

The reactivity and physical properties of VNB are a direct consequence of its molecular architecture. It consists of a rigid bicyclo[2.2.1]heptene (norbornene) framework with a vinyl group attached at the 5-position.^[4] This structure gives rise to stereoisomerism, resulting in two distinct diastereomers: endo and exo.^{[1][2]}

The distinction lies in the spatial orientation of the vinyl substituent relative to the main bicyclic ring. In the endo isomer, the vinyl group is oriented syn (on the same side) to the longer bridge of the norbornene skeleton, whereas in the exo isomer, it is in the anti position. Commercial

VNB is typically supplied as a mixture of these isomers, as separation is not usually required for its primary application in polymerization.[1][5]

[exo_img](#)

[endo_img](#)

[Click to download full resolution via product page](#)

Caption: Chemical structures of endo and exo isomers of **5-Vinyl-2-norbornene**.

The exo-isomer is generally considered more thermodynamically stable, but the Diels-Alder reaction used for VNB synthesis kinetically favors the formation of the endo product.[6] While the isomers exhibit nearly identical reactivity in some reactions, differences can be observed in specific polymerization processes, affecting incorporation rates and polymer properties.[6]

Core Physical and Chemical Properties

VNB is a colorless liquid with a characteristic solvent-like odor.[2][7] It is stable under recommended storage conditions but can polymerize if exposed to heat or polymerization initiators.[2][8] A summary of its key physical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂	[2][9][10]
Molecular Weight	120.19 g/mol	[2][11][12]
Appearance	Colorless liquid	[1][2][4]
Boiling Point	141 °C (at 101.325 kPa)	[2][3][10][13]
Melting Point	-80 °C	[10][13]
Density	0.841 g/mL at 25 °C	[3][13]
873.051 kg/m ³ at 25 °C	[10]	
Refractive Index (n ²⁰ /D)	1.4800 to 1.4820	[9][13]
Vapor Pressure	6 mmHg at 20 °C	[13]
Flash Point	28 °C (82.4 °F) - closed cup	
Solubility	Soluble in organic solvents (e.g., toluene, dichloromethane).[2]	[2][4][14]
Viscosity (Dynamic)	0.4065 cP at 25 °C	[10]

Safety and Handling

As a flammable and reactive compound, proper handling of **5-Vinyl-2-norbornene** is imperative. It is classified as a flammable liquid and can cause skin and serious eye irritation.[8][15]

Key Safety Precautions:

- Handling: Use in a well-ventilated area, employing personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection if inhalation of vapors is possible. [8][15] Keep away from sources of ignition like heat, sparks, and open flames. Measures should be taken to prevent the buildup of electrostatic charge.[15]

- Storage: Store in a cool, dry, well-ventilated place, away from direct sunlight and heat.^[8] The storage temperature is typically recommended to be between 2-8°C. VNB is often supplied with an inhibitor, such as BHT (Butylated hydroxytoluene), to prevent spontaneous polymerization.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.^[8] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.^[8] Seek medical attention if irritation persists.

Experimental Protocols for Property Determination

The characterization of VNB relies on standard analytical techniques to verify its identity, purity, and physical constants.

Purity and Isomer Ratio Analysis via Gas Chromatography (GC)

Causality: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For VNB, its volatility makes it an ideal candidate for GC analysis. A non-polar capillary column is typically used, as it separates compounds primarily based on their boiling points, which are very similar for the endo and exo isomers. The slight difference in their interaction with the stationary phase allows for their separation and quantification.

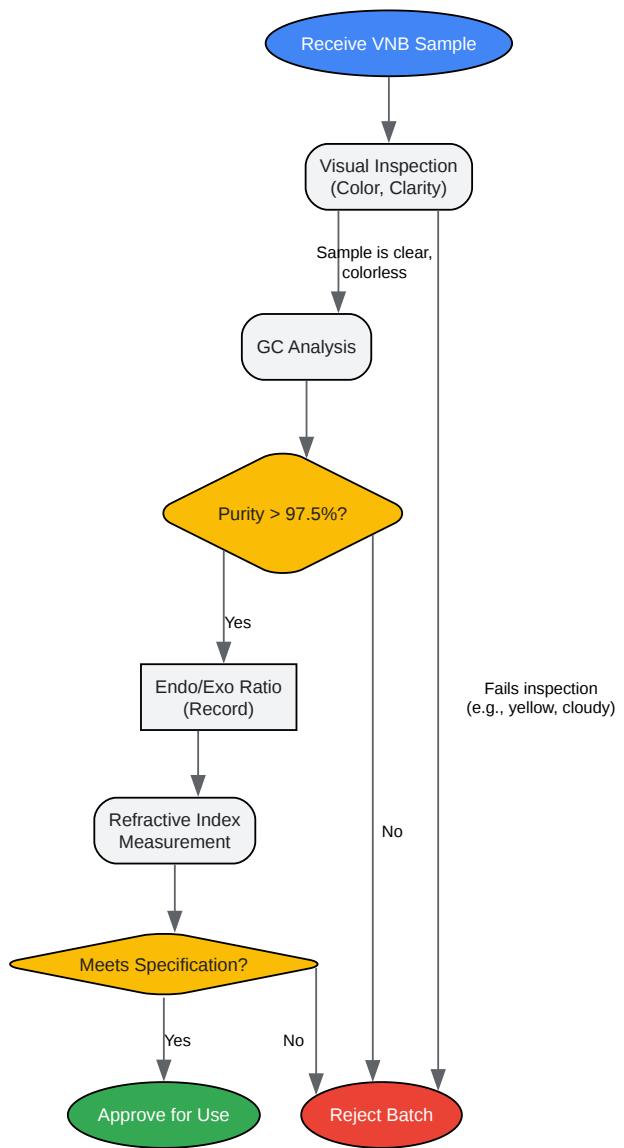
Methodology:

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Temperature Program:
 - Initial Oven Temperature: 60°C, hold for 2 minutes.

- Ramp: Increase to 150°C at a rate of 10°C/min.
- Final Hold: Hold at 150°C for 5 minutes.
- Injector and Detector Temperature: 250°C.
- Sample Preparation: Dilute the VNB sample in a suitable solvent like hexane or dichloromethane.
- Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to the exo and endo isomers, as well as any impurities. Purity is determined by the area percent method.

Thermal Properties by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is excellent for determining thermal transitions. For VNB, DSC can be used to determine its melting point and to study its polymerization behavior by observing exothermic events.


Methodology:

- Instrument: Differential Scanning Calorimeter.
- Sample Pans: Hermetically sealed aluminum pans to prevent volatilization.
- Sample Preparation: Accurately weigh 5-10 mg of VNB into a sample pan and seal.
- Thermal Program (for Melting Point):
 - Equilibrate at -120°C.
 - Ramp: Heat from -120°C to 30°C at a rate of 10°C/min.
- Atmosphere: Nitrogen purge at 50 mL/min.

- Analysis: The melting point is identified as the peak of the endothermic event on the resulting thermogram.

Workflow for Quality Control of Incoming VNB Monomer

A systematic workflow is essential for ensuring the quality of VNB before its use in research or manufacturing.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for incoming **5-Vinyl-2-norbornene** monomer.

Conclusion

5-Vinyl-2-norbornene is a monomer with a unique set of physical and chemical properties derived from its strained bicyclic structure. Its well-characterized boiling point, density, and refractive index make it suitable for a variety of polymerization processes, most notably in the synthesis of EPDM rubbers and through Ring-Opening Metathesis Polymerization (ROMP).^[2] ^[16] A thorough understanding of its properties, isomeric forms, and the analytical methods for its characterization is fundamental for its effective and safe application in both academic research and industrial manufacturing.

References

- Chemcasts. (n.d.). Thermophysical Properties of **5-vinyl-2-norbornene**.
- National Center for Biotechnology Information. (n.d.). **5-Vinyl-2-norbornene** (endo). PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). **5-Vinyl-2-norbornene**. PubChem Compound Database.
- Cheméo. (n.d.). Chemical Properties of **5-Vinyl-2-norbornene** (endo).
- NIST. (n.d.). **5-Vinyl-2-norbornene** (endo). NIST Chemistry WebBook.
- Wikipedia. (n.d.). Vinyl norbornene.
- Chemcasts. (n.d.). **5-vinyl-2-norbornene** Properties vs Temperature.
- Chemcasts. (n.d.). **5-vinyl-2-norbornene** Properties vs Pressure.
- Zhang, K., et al. (2021). Commercial **5-Vinyl-2-Norbornene** as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. *Macromolecules*.
- Niu, W., et al. (2020). Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. *Polymer Chemistry*.
- Pichler, M., et al. (2025). 5-Ethylidene-2-norbornene (ENB) and **5-vinyl-2-norbornene** (VNB) based alicyclic polyols for the synthesis of polyesters. *Polymer Chemistry*.
- ChemBK. (2024). **5-Vinyl-2-norbornene**.
- Schilling, C., et al. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. *Polymer Chemistry*.
- Shantar, R., et al. (2019). Synthesis and characterization of low- and high-molecular-weight products based on **5-vinyl-2-norbornene**. *AIP Conference Proceedings*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Vinyl norbornene - Wikipedia [en.wikipedia.org]
- 2. Buy 5-Vinyl-2-norbornene | 3048-64-4 [smolecule.com]
- 3. 5-VINYL-2-NORBORNENE | 3048-64-4 [chemicalbook.com]
- 4. CAS 3048-64-4: 5-Vinyl-2-norbornene | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 164865000 [thermofisher.com]
- 10. chem-casts.com [chem-casts.com]
- 11. 5-Vinyl-2-norbornene (endo) | C9H12 | CID 6428575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Vinyl-2-norbornene | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. fishersci.com [fishersci.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical properties of 5-Vinyl-2-norbornene monomer]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147676#physical-properties-of-5-vinyl-2-norbornene-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com